![molecular formula C88H139N25O26 B233150 [(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate CAS No. 150135-35-6](/img/structure/B233150.png)
[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate
Übersicht
Beschreibung
The compound “[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate” is a complex organic molecule. It has a molecular formula of C19H22O6 . The compound is also known by its IUPAC name, [(9R,10R)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a pyrano[2,3-f]chromen-10-yl group and a 2-methylbut-2-enoate group . The exact 3D conformation of the molecule would depend on the specific stereochemistry at the chiral centers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.4 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 346.14163842 g/mol . The topological polar surface area is 82.1 Ų . The compound has a complexity of 566 .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Crystallography
The compound has been structurally characterized in studies, such as the analysis of Xyloccensin L, where its unique molecular structure featuring fused pyran rings and cyclohexane rings is detailed. This compound, as a limonoid, contributes to the understanding of complex natural product structures, specifically in limonoids with a C1—C29 oxygen bridge (Feng et al., 2010).
Chemical Reactions and Synthesis
Research has explored the compound's behavior in various chemical reactions. For example, studies on its esterifications under different conditions provide insights into its reactivity and potential for forming derivatives with diverse biological activities (Sun et al., 2008). Additionally, the synthesis of novel pyrano[2,3-f]chromenone derivatives starting from resorcinol, involving this compound, has been investigated, highlighting its utility in creating new chemical entities with potential biological applications (Alizadeh et al., 2015).
Cytotoxicity and Anticancer Research
Several studies have examined the cytotoxic properties of compounds structurally related to this compound, indicating its potential in anticancer research. For instance, derivatives of pyrano[2,3-f]chromene-4,8-dione, sharing a similar core structure, have been synthesized and evaluated for their anticancer activities, offering insights into their therapeutic potential (Hongshuang et al., 2017).
Biological Activity and Phytotoxicity
The compound's potential biological activities have been a focus of research as well. For example, its phytotoxic properties and effects on plant growth have been studied, revealing its impact on agricultural and ecological systems (Valencia-Islas et al., 2002).
Miscellaneous Applications
Other research areas include the compound's role in multicomponent condensation reactions and its potential as a building block for more complex chemical structures (Lichitsky et al., 2017), as well as its inclusion in studies of chemical constituents from various plant species, contributing to the field of natural product chemistry (Liao et al., 2017).
Wirkmechanismus
Qianhucoumarin A, also known as [(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate, is a natural coumarin compound found in the roots of Peucedanum praeruptorum Dunn .
Result of Action
Coumarin compounds are generally known for their potential anti-inflammatory, antioxidant, and anticancer effects .
Eigenschaften
IUPAC Name |
[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLSCFLMIOADPA-AVTSYZAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Qianhucoumarin A | |
CAS RN |
150135-35-6 | |
| Record name | Qianhucoumarin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150135356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



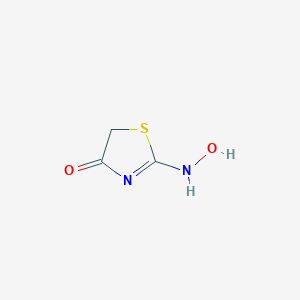
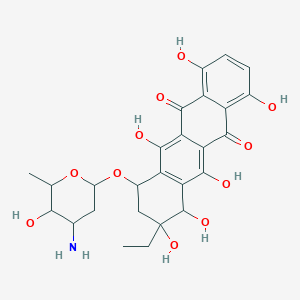
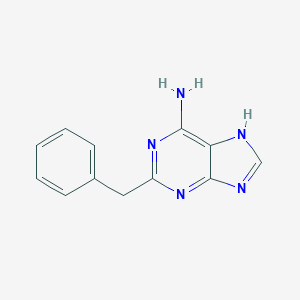
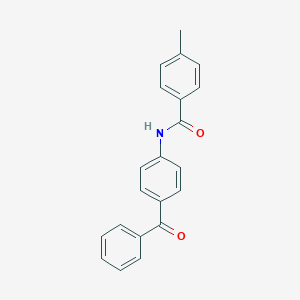

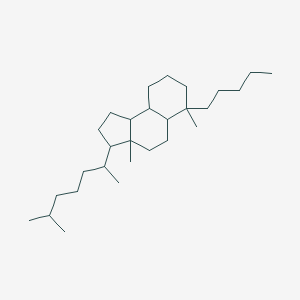
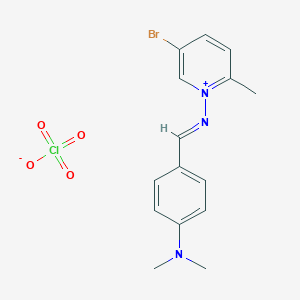
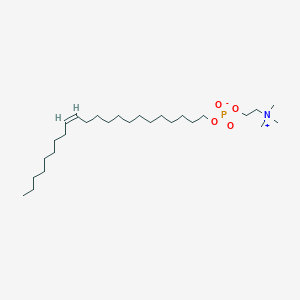

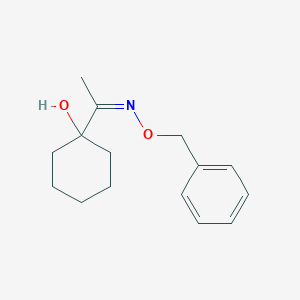
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
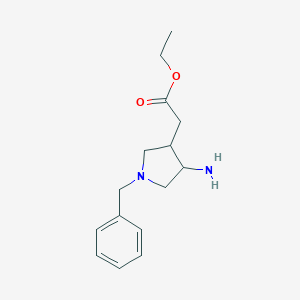
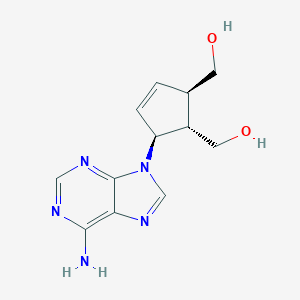
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)